Methyl 7-Chloroindole-3-acetate
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Overview
Description
Methyl 7-Chloroindole-3-acetate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Methyl 7-Chloroindole-3-acetate is a derivative of indole, a heterocyclic compound that is prevalent in many biologically active molecules . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets within the body.
Mode of Action
It is known that indole derivatives can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates various biochemical processes.
Biochemical Pathways
Indole and its derivatives are produced by the metabolism of tryptophan, an essential amino acid, catalyzed by intestinal microorganisms . The resulting compounds, including this compound, can then participate in various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the metabolism of tryptophan to produce indole and its derivatives Therefore, changes in the gut microbiota could potentially affect the production and action of this compound
Biochemical Analysis
Biochemical Properties
Methyl 7-Chloroindole-3-acetate, like other indole derivatives, interacts with various enzymes, proteins, and biomolecules. For instance, indole-3-acetic acid (IAA) methyltransferase, a member of the SABATH family, modulates IAA homeostasis in plant tissues through methylation of IAA’s free carboxyl group
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Indole derivatives have been shown to exhibit various effects at different dosages
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways
Transport and Distribution
Membrane transporters play a crucial role in the absorption, distribution, metabolism, and elimination (ADME) of drugs
Subcellular Localization
The subcellular localization of proteins is known to play a crucial role in their activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-Chloroindole-3-acetate typically involves the halogenation of indole derivatives. One common method includes the use of halogenation enzymes to produce 7-chloroindole, which can then be esterified to form this compound . The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic approaches, where microbial cell factories are used to convert indole into its halogenated derivatives. This method is advantageous due to its sustainability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-Chloroindole-3-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more complex indole derivatives.
Reduction: This can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can have significant biological and pharmacological activities .
Scientific Research Applications
Methyl 7-Chloroindole-3-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 7-Chloroindole-3-acetate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
5-Bromoindole: Another halogenated indole with different biological activities.
Indole-3-carbinol: Known for its anticancer properties
This compound stands out due to its unique halogenation pattern and the specific biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 2-(7-chloro-1H-indol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-15-10(14)5-7-6-13-11-8(7)3-2-4-9(11)12/h2-4,6,13H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLRBOCSGBFZDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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